

Spectroscopic Data of Methyl 4-bromo-3-chlorobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 4-bromo-3-chlorobenzoate

Cat. No.: B040542

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-3-chlorobenzoate is a halogenated aromatic ester with potential applications as a building block in the synthesis of pharmaceuticals and other complex organic molecules. A thorough understanding of its spectroscopic characteristics is essential for its identification, purity assessment, and elucidation of its role in chemical reactions. This technical guide provides a detailed overview of the expected spectroscopic data for **methyl 4-bromo-3-chlorobenzoate**, based on predictive models and analysis of structurally similar compounds. While experimental spectra for this specific molecule are not readily available in public databases, this guide offers a robust framework for its characterization.

Molecular Structure and Predicted Properties

Molecular Formula: C₈H₆BrClO₂

Molecular Weight: 249.49 g/mol

Structure:

Caption: Chemical structure of **Methyl 4-bromo-3-chlorobenzoate**.

Predicted Spectroscopic Data

Due to the absence of experimentally acquired spectra in public repositories, the following data is based on established spectroscopic principles and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine, chlorine, and methyl ester groups.

Table 1: Predicted ¹H NMR Spectral Data for **Methyl 4-bromo-3-chlorobenzoate**

Signal	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
1	~ 8.1	d	~ 2.0	1H	H-2
2	~ 7.8	dd	~ 8.5, 2.0	1H	H-6
3	~ 7.7	d	~ 8.5	1H	H-5
4	~ 3.9	s	-	3H	-OCH ₃

Note: Predictions are based on additive models and comparison with similar compounds. The exact chemical shifts and coupling constants may vary.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the substitution pattern.

Table 2: Predicted ¹³C NMR Spectral Data for **Methyl 4-bromo-3-chlorobenzoate**

Signal	Predicted Chemical Shift (δ , ppm)	Assignment
1	~ 165	C=O (ester)
2	~ 135	C-Cl
3	~ 134	C-Br
4	~ 132	C-H (aromatic)
5	~ 131	C-COOCH ₃
6	~ 129	C-H (aromatic)
7	~ 127	C-H (aromatic)
8	~ 53	-OCH ₃

Note: These are estimated chemical shifts.

IR (Infrared) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

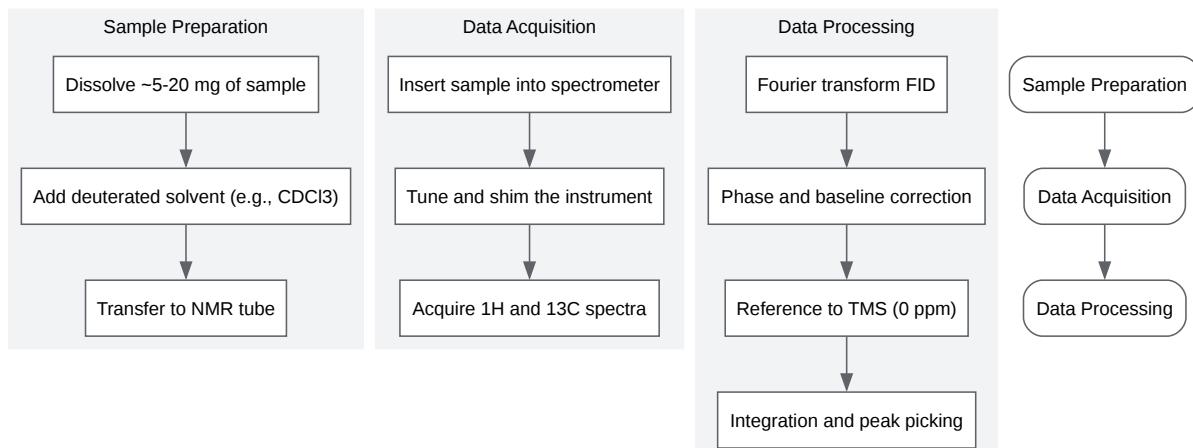
Table 3: Predicted Major IR Absorption Bands for **Methyl 4-bromo-3-chlorobenzoate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3100-3000	Medium	Aromatic C-H stretch
~ 2960-2850	Medium	Aliphatic C-H stretch (-OCH ₃)
~ 1730-1715	Strong	C=O stretch (ester)
~ 1600-1450	Medium-Strong	Aromatic C=C stretch
~ 1300-1200	Strong	C-O stretch (ester)
~ 800-600	Strong	C-Br and C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The presence of bromine and chlorine isotopes will result in a characteristic isotopic pattern for the molecular ion and bromine/chlorine-containing fragments.

Table 4: Predicted Mass Spectrometry Data for **Methyl 4-bromo-3-chlorobenzoate**

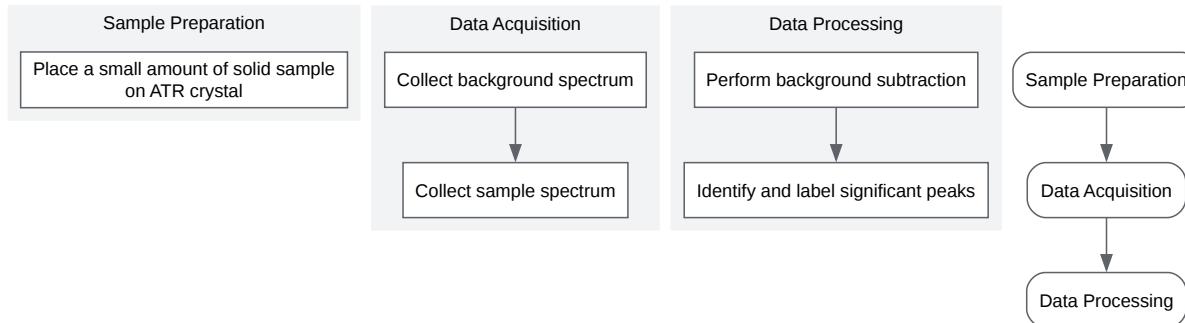

m/z	Predicted Ion	Notes
248/250/252	$[M]^+$	Molecular ion peak with characteristic isotopic pattern for one Br and one Cl atom.
217/219/221	$[M - \text{OCH}_3]^+$	Loss of the methoxy group.
189/191/193	$[M - \text{COOCH}_3]^+$	Loss of the methyl ester group.
154/156	$[M - \text{Br} - \text{CO}]^+$	Fragmentation of the aromatic ring.

Source: Predicted data from PubChem.[\[1\]](#)[\[2\]](#)

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy (^1H and ^{13}C)

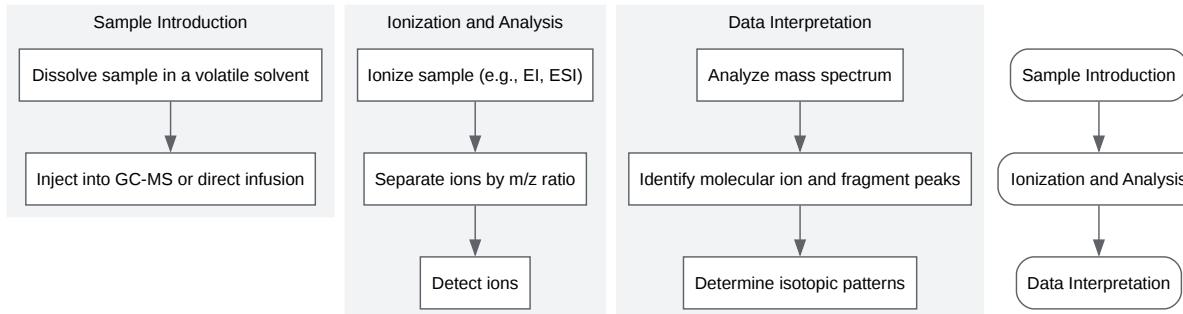


[Click to download full resolution via product page](#)

Caption: General workflow for NMR spectroscopy.

- Sample Preparation: Dissolve 5-20 mg of **methyl 4-bromo-3-chlorobenzoate** in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.0$ ppm).
- Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.
- Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard.

IR Spectroscopy



[Click to download full resolution via product page](#)

Caption: General workflow for ATR-FTIR spectroscopy.

- Sample Preparation: For Attenuated Total Reflectance (ATR) FTIR, a small amount of the solid sample is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.
- Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty accessory is first collected. Then, the sample spectrum is recorded, typically in the range of 4000-400 cm^{-1} .
- Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. The absorption peaks are then identified and assigned to their corresponding functional groups.

Mass Spectrometry

[Click to download full resolution via product page](#)

Caption: General workflow for Mass Spectrometry.

- Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS, the sample is dissolved in a volatile solvent and injected into the gas chromatograph.
- Ionization: The molecules are ionized, typically using Electron Ionization (EI) for GC-MS, which involves bombarding the sample with a high-energy electron beam.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection and Data Analysis: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. The spectrum is then analyzed to identify the molecular ion and characteristic fragment ions.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for **methyl 4-bromo-3-chlorobenzoate**. While experimental data is currently limited in the

public domain, the predicted values and general protocols outlined here serve as a valuable resource for researchers and scientists working with this compound. The provided information will aid in the identification, characterization, and quality control of **methyl 4-bromo-3-chlorobenzoate** in various research and development settings. It is recommended that experimental data be acquired and compared with these predictions for definitive structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 4-Bromo-3-chlorobenzoate | C8H6BrClO2 | CID 22366763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - Methyl 4-bromo-3-chlorobenzoate (C8H6BrClO2) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Spectroscopic Data of Methyl 4-bromo-3-chlorobenzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b040542#methyl-4-bromo-3-chlorobenzoate-spectroscopic-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com